molecular formula C13H20N4 B11875449 1-(1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)-2-methylpropan-1-amine

1-(1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)-2-methylpropan-1-amine

Cat. No.: B11875449
M. Wt: 232.32 g/mol
InChI Key: ZYDCDYOBXDDARL-UHFFFAOYSA-N
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Description

1-(1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)-2-methylpropan-1-amine is a complex organic compound that belongs to the class of imidazo[4,5-c]pyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features an imidazole ring fused with a pyridine moiety, which is further substituted with an isopropyl group and a methylpropan-1-amine side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)-2-methylpropan-1-amine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors to form the imidazo[4,5-c]pyridine core, followed by the introduction of the isopropyl and methylpropan-1-amine groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as recrystallization or chromatography to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

1-(1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)-2-methylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the imidazole or pyridine rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

1-(1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)-2-methylpropan-1-amine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying cellular pathways and interactions.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various cellular pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[4,5-b]pyridines: These compounds share a similar core structure but differ in the position of the fused rings.

    Imidazo[1,2-a]pyridines: Another class of imidazopyridines with different biological activities and applications.

Uniqueness

1-(1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)-2-methylpropan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for targeted interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H20N4

Molecular Weight

232.32 g/mol

IUPAC Name

2-methyl-1-(1-propan-2-ylimidazo[4,5-c]pyridin-2-yl)propan-1-amine

InChI

InChI=1S/C13H20N4/c1-8(2)12(14)13-16-10-7-15-6-5-11(10)17(13)9(3)4/h5-9,12H,14H2,1-4H3

InChI Key

ZYDCDYOBXDDARL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=NC2=C(N1C(C)C)C=CN=C2)N

Origin of Product

United States

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